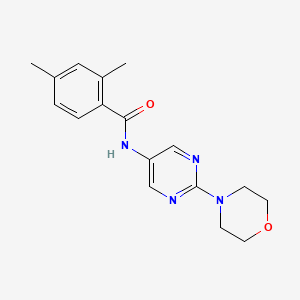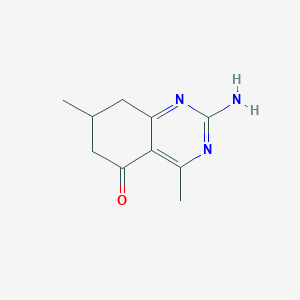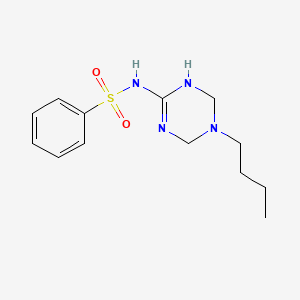
2,4-Dimethyl-N-(2-morpholino-5-pyrimidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-N-(2-morpholino-5-pyrimidinyl)benzamide is a compound that belongs to the class of benzamides It features a benzamide core substituted with dimethyl groups at positions 2 and 4, and a morpholino-pyrimidinyl moiety at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-N-(2-morpholino-5-pyrimidinyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 2,4-dimethylbenzamide.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction. For instance, 2-chloropyrimidine can be reacted with morpholine to form 2-morpholino-5-pyrimidine.
Coupling Reaction: The final step involves coupling the benzamide core with the pyrimidinyl group. This can be achieved through a condensation reaction using appropriate coupling reagents and conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The pyrimidinyl and morpholino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2,4-Dimethyl-N-(2-morpholino-5-pyrimidinyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-N-(2-morpholino-5-pyrimidinyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2,4-Dimethyl-N-(2-pyrimidinyl)benzamide
- 2,4-Dimethyl-N-(2-morpholino-4-pyrimidinyl)benzamide
- 2,4-Dimethyl-N-(2-morpholino-6-pyrimidinyl)benzamide
Comparison: Compared to its analogs, 2,4-Dimethyl-N-(2-morpholino-5-pyrimidinyl)benzamide is unique due to the specific positioning of the morpholino and pyrimidinyl groups. This unique structure can result in different biological activities and properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20N4O2 |
|---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2,4-dimethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C17H20N4O2/c1-12-3-4-15(13(2)9-12)16(22)20-14-10-18-17(19-11-14)21-5-7-23-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22) |
InChI Key |
QOYNFKYVBRQLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dimethylphenyl)-6-ethoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11190203.png)
![3-Phenyl-2-[(phenylcarbamoyl)methyl]butanoic acid](/img/structure/B11190211.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B11190223.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethanol](/img/structure/B11190224.png)
![N-(4-chlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11190227.png)



![Ethyl 5-({[1-(1-benzofuran-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11190249.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11190260.png)
![ethyl (2E)-cyano(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanoate](/img/structure/B11190267.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11190269.png)

![6-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B11190277.png)
